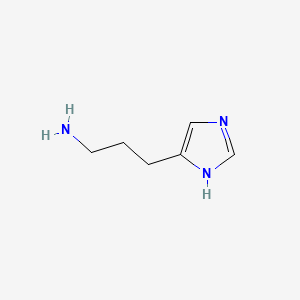

1H-Imidazole-4-propanamine

Description

Significance of Imidazole-Containing Compounds in Scientific Inquiry

The imidazole (B134444) ring, a five-membered heterocyclic molecule with two nitrogen atoms, holds a position of considerable importance in the landscape of scientific research. nih.govbiomedpharmajournal.org This structural motif is a fundamental component of numerous naturally occurring and synthetic compounds that are vital to biological systems and therapeutic applications. biomedpharmajournal.orgresearchgate.net It is the core of essential biomolecules such as the amino acid histidine, the biogenic amine histamine (B1213489), and purines found in DNA. nih.gov First synthesized in 1858 by Heinrich Debus, the imidazole nucleus, also known as 1,3-diazole, is an aromatic, amphoteric compound that is highly soluble in water and other polar solvents. nih.govscispace.com

The unique chemical properties of the imidazole ring, including its high polarity and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors, contribute to its versatility. researchgate.netscispace.com These characteristics allow imidazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, imidazole derivatives have been extensively investigated and developed for various therapeutic uses, including as antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor agents. scispace.comresearchgate.net The adaptability of the imidazole scaffold has made it a privileged structure in medicinal chemistry, frequently incorporated into new drug candidates to improve pharmacokinetic properties and biological efficacy. nih.govscispace.com

Overview of 1H-Imidazole-4-propanamine as a Research Subject

Within the diverse family of imidazole derivatives, this compound has emerged as a significant subject of investigation. This compound is characterized by an imidazole ring attached to a three-carbon propanamine side chain at the fourth position. ontosight.ai Its systematic IUPAC name is 3-(1H-imidazol-5-yl)propan-1-amine. chemnet.com Due to its structure, which features an additional methylene (B1212753) group in the side chain compared to histamine, it is also commonly referred to by the synonym homohistamine.

The molecule's structure, combining a planar aromatic imidazole ring with a flexible propanamine chain, allows for a variety of intermolecular interactions that are crucial to its chemical behavior and biological activity. The presence of the amine group (-NH₂) at the end of the propyl chain and the nitrogen atoms within the imidazole ring make the compound a weak base. ontosight.ai Its dihydrochloride (B599025) salt form is often used in research to enhance water solubility. ontosight.ai The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 40546-33-6 chemnet.comcalpaclab.com |

| Molecular Formula | C₆H₁₁N₃ chemnet.comnih.gov |

| Molecular Weight | 125.17 g/mol nih.govnih.gov |

| IUPAC Name | 3-(1H-imidazol-5-yl)propan-1-amine chemnet.com |

| Synonyms | Homohistamine, Imidazolyl-4-propylamine chemnet.com |

| InChI Key | IHDFTEVCMVTMSP-UHFFFAOYSA-N |

This table presents key identifiers and properties of this compound.

Scope and Research Trajectories of this compound Studies

Research into this compound is multifaceted, spanning medicinal chemistry, biochemical research, and materials science. A primary focus of these studies is its structural analogy to histamine, which positions it as a valuable tool for investigating histamine receptor interactions. smolecule.com Scientists are exploring its potential as a ligand for these receptors, which could inform the development of novel treatments for conditions like allergies and inflammatory diseases. ontosight.aismolecule.com

The compound also serves as a versatile building block in synthetic chemistry. smolecule.com Research trajectories include the synthesis of various derivatives to probe structure-activity relationships. For instance, modifying the terminal amine through N-alkylation can alter properties like lipophilicity, potentially influencing biological interactions. Furthermore, studies have focused on creating optically active derivatives, which are crucial for developing stereospecific ligands and catalysts. mdpi.comnih.govresearchgate.net

The major research applications for this compound are diverse and continue to expand.

| Research Area | Research Focus and Objectives |

| Medicinal Chemistry | Investigating its potential as an antihistamine agent. ontosight.ai Exploring its role in developing therapies for neurodegenerative disorders by potentially inhibiting amyloid peptide production associated with Alzheimer's disease. Serving as a scaffold for creating new compounds with anticancer or antimicrobial properties. ontosight.ai |

| Biochemical Research | Used as a chemical probe to study enzyme modulation and receptor-binding interactions, particularly within neurotransmitter systems. smolecule.com Its interactions with histamine receptors provide insights into physiological signaling pathways. |

| Synthetic Chemistry | Development of efficient synthesis methods for this compound and its structurally related analogues. mdpi.comscispace.com Creation of novel derivatives, such as N-alkylated and optically active versions, to produce materials with specific chemical and biological properties. nih.gov |

| Materials Science | Use as a monomer or precursor for the synthesis of functional polymers, which could have applications in areas like targeted drug delivery systems or advanced sensor technology. smolecule.com |

This table outlines the principal areas of scientific research involving this compound and their respective goals.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDFTEVCMVTMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193569 | |

| Record name | Imidazolyl-4-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-33-6 | |

| Record name | 1H-Imidazole-5-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40546-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolyl-4-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040546336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolyl-4-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation of 1h Imidazole 4 Propanamine

Established Laboratory Synthesis Routes

The preparation of 1H-Imidazole-4-propanamine in a laboratory setting can be achieved through various established methods, ranging from multi-step chemical syntheses to highly specific enzymatic conversions.

Multi-Step Synthetic Strategies

Classical organic synthesis provides several pathways to construct this compound. One notable multi-step synthesis commences with the readily available and inexpensive starting material, fructose (B13574). This method involves the conversion of fructose to imidazolylmethanol through the Weidenhagen synthesis. The resulting intermediate is then protected, for instance with a trityl group, and subsequently oxidized to form the corresponding aldehyde. A modified Wittig reaction using cyanomethyl diethylphosphonate extends the side chain, which is then reduced to the desired aminopropyl group. tandfonline.com

Another industrial approach involves a two-step process starting with imidazole (B134444) and acrylonitrile. The first step is a cyanoethylation reaction, followed by the catalytic hydrogenation of the resulting nitrile to the primary amine. This method is advantageous due to the use of low-cost commodity chemicals and the potential for catalyst recycling, such as with Raney nickel.

A non-enzymatic decarboxylation of L-histidine represents another synthetic strategy. This can be achieved by heating L-histidine, sometimes in the presence of a catalyst like cyclohexenone. google.com The resulting histamine (B1213489) free base is then typically converted to a salt, such as the dihydrochloride (B599025), for improved stability and handling. google.com

Table 1: Comparison of Selected Multi-Step Synthetic Routes for this compound

| Starting Material | Key Intermediates | Key Reactions | Typical Yield | Reference |

| Fructose | Imidazolylmethanol, N-trityl-4-(2-cyanoethenyl)imidazole | Weidenhagen synthesis, Wittig reaction, Hydrogenation | - | tandfonline.com |

| Imidazole & Acrylonitrile | 3-(1H-imidazol-4-yl)propanenitrile | Cyanoethylation, Catalytic Hydrogenation | 75-80% (overall) | |

| L-Histidine | Histamine free base | Non-enzymatic decarboxylation | 95% (with catalyst) | google.com |

Regioselective Synthesis Approaches

A key challenge in the synthesis of this compound is the regioselective introduction of the propanamine side chain at the C4 (or C5) position of the imidazole ring. The tautomeric nature of the imidazole ring can lead to mixtures of N-alkylated and C-alkylated products.

To control regioselectivity, protecting groups are often employed. For instance, the use of a trityl group on the imidazole nitrogen can direct subsequent reactions to the desired carbon atom. tandfonline.com Another strategy involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group. A "SEM-switch" has been developed that allows for the transfer of the SEM group from the N-1 to the N-3 nitrogen, thereby activating the C4 position for arylation or alkylation. nih.govnih.govacs.org

Furthermore, directed C-H functionalization reactions are emerging as powerful tools for the regioselective synthesis of substituted imidazoles. nih.govnih.govacs.orgresearchgate.net These methods often utilize transition metal catalysts to selectively activate a specific C-H bond for coupling with a suitable reaction partner. While not yet widely applied to the direct synthesis of histamine itself, these approaches hold significant promise for the future development of more efficient and selective synthetic routes.

Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

Catalyst Development in this compound Synthesis

The development of novel catalysts is central to advancing the synthesis of this compound. In the context of enzymatic synthesis, the primary enzyme is L-histidine decarboxylase, which catalyzes the decarboxylation of L-histidine to histamine. wikipedia.org

In chemical synthesis, palladium complexes have been investigated for their catalytic activity in cross-coupling reactions to form substituted imidazoles. For example, a palladium complex with a histamine scaffold has been prepared and shown to be moderately effective in Suzuki-Miyaura cross-coupling reactions. dergipark.org.trdergipark.org.tr A patent describes an inorganic salt composite catalyst, comprising barium sulfate, ferric nitrate, and iron sulfate, for the synthesis of 1H-imidazole-4-carboxylic acid, a related compound. youtube.com

The use of biocatalysts is also a burgeoning area of research. Fruit juices, such as those from lemon, grape, and coconut, have been explored as biocatalysts for the synthesis of imidazole derivatives, offering an eco-friendly and cost-effective alternative to traditional catalysts. tandfonline.comtandfonline.com

Sustainable Methodologies in Production

Sustainable production methods aim to reduce waste, energy consumption, and the use of hazardous materials. One approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields in the synthesis of imidazole derivatives. rsc.org

The use of greener solvents is another key aspect of sustainable chemistry. Research into the synthesis of histamine antagonists has demonstrated the successful replacement of volatile organic compounds with more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

Biocatalytic routes, utilizing enzymes like histidine decarboxylase, are inherently green as they operate under mild conditions in aqueous environments. researchgate.net The engineering of these biocatalysts to improve their stability and efficiency is an active area of research with the potential to make the production of this compound more sustainable. researchgate.net

Chemical Reactivity and Derivatization of the Imidazole Core

The imidazole ring of this compound possesses a rich chemical reactivity, allowing for a variety of modifications to its structure. The ring is aromatic and contains two nitrogen atoms, one of which is basic (the Nπ-H) and the other less so (the Nτ). mdpi.com The side chain contains a primary amino group, which is also a site for chemical reactions.

The imidazole ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms. More commonly, the nitrogen atoms are involved in reactions. The Nπ-H is readily deprotonated to form an imidazolate anion, which is a potent nucleophile and can be alkylated or acylated. The Nτ nitrogen can be protonated or can act as a ligand for metal ions. nih.gov

Derivatization of this compound is often performed for analytical purposes, for example, by reacting the primary amino group with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride to produce fluorescent derivatives that can be easily detected. vu.nl

Beyond analytics, the imidazole core can be derivatized to create new molecules with altered biological activities. For instance, the primary amino group can be converted to an isothiocyanate and then cyclized to form thiazole-containing histamine analogs. acs.org The imidazole nitrogen can also be alkylated to create N-substituted derivatives. Furthermore, 1-(3-aminopropyl)imidazole, an isomer of histamine, has been used in the synthesis of poly(ionic liquids) and as a curing agent for epoxy resins. acs.orgrsc.org The synthesis of enzyme-analog-built polymer catalysts has also utilized an imidazole-containing monomer derived from the reaction of histamine dihydrochloride with methacryloyl chloride. tandfonline.com

Table 2: Examples of Derivatization Reactions of the Imidazole Core in Histamine and its Analogs

| Reaction Type | Reagent | Functional Group Modified | Product Type | Reference |

| N-Alkylation | Alkyl halides | Imidazole Nitrogen | N-Alkylhistamine derivatives | rsc.org |

| Acylation | Methacryloyl chloride | Primary Amino Group | Imidazole-containing monomer | tandfonline.com |

| Thiazole formation | Allenyl isothiocyanate | Primary Amino Group | Thiazolyl-histamine analog | acs.org |

| Polymerization | Phenyl isocyanate | Primary Amino Group | Phenylurea propyl imidazole | acs.org |

Electrophilic Aromatic Substitution Reactions

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. These reactions typically occur at the C4 and C5 positions of the imidazole ring. pharmaguideline.comsci-hub.se However, the presence of the activating aminopropyl side chain and the potential for the reaction to occur under acidic conditions, which would protonate the ring, can complicate these transformations. nih.gov Common electrophilic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group (–NO₂) onto the imidazole ring can be achieved using standard nitrating agents. For instance, the nitration of imidazole derivatives often employs a mixture of concentrated nitric acid and sulfuric acid. google.com This method can selectively introduce a nitro group onto the imidazole moiety, even in the presence of other aromatic rings, depending on the substrate. google.com The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). pimunn.ru

Halogenation: Halogens such as bromine and chlorine can be introduced into the imidazole ring. N-Bromosuccinimide (NBS) is a common reagent for the bromination of histidine derivatives, selectively adding a bromine atom to the imidazole ring. sci-hub.se These halogenated derivatives serve as valuable intermediates for further synthetic modifications, such as cross-coupling reactions.

| Reaction | Reagent(s) | Typical Position of Substitution | Product Type |

| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | Nitro-imidazole derivative |

| Halogenation | N-Bromosuccinimide (NBS) | C4 or C5 | Bromo-imidazole derivative |

Alkylation and Acylation Reactions

Both the imidazole ring nitrogens and the primary amine of the side chain are nucleophilic and can participate in alkylation and acylation reactions.

N-Alkylation: The alkylation of the terminal primary amine is straightforward, leading to secondary and tertiary amines such as N-Methyl-1H-imidazole-4-propanamine and N,N-dimethyl-1H-imidazole-4-propanamine. Alkylation of the imidazole ring is more complex. In unsymmetrical 4-substituted imidazoles, alkylation can occur at either N-1 or N-3, and the regioselectivity is influenced by electronic effects, steric hindrance, and the reaction conditions (e.g., neutral or basic). otago.ac.nz Under basic conditions, the imidazole anion is the reacting species, and alkylation is directed by the electronic effects of substituents. For electron-withdrawing groups at the 4-position, attack is favored at the more remote nitrogen (N-1). otago.ac.nz Steric hindrance from either the ring substituent or the alkylating agent also plays a significant role, favoring alkylation at the less hindered nitrogen. otago.ac.nz

N-Acylation: The primary amine of the propanamine side chain can be readily acylated with acid chlorides or anhydrides to form stable amides. The imidazole ring can also be acylated, typically using a coupling reagent like N,N'-Carbonyldiimidazole (CDI), to form N-acyl imidazoles. researchgate.net These N-acyl imidazoles are moderately reactive intermediates themselves and are often used in peptide coupling and other acylation reactions. researchgate.net

Functionalization of the Propanamine Side Chain

The primary amine of the propanamine side chain is a key site for synthetic modification, allowing for the introduction of diverse functional groups through various reactions.

Amide and Sulfonamide Formation: One of the most common transformations is the formation of amides and sulfonamides. Reaction with carboxylic acids, often activated with coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), or with acid chlorides yields amide derivatives. acs.org Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. researchgate.net These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. derpharmachemica.com

Reductive Amination: Reductive amination provides a method to form new carbon-nitrogen bonds. The primary amine can react with aldehydes or ketones to form an intermediate imine (or the ketone can react with the amine), which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a secondary amine. google.comacs.org This allows for the introduction of a wide variety of substituents onto the nitrogen of the side chain.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a critical area of research, aimed at developing tools for biological studies and creating new therapeutic agents.

Structural Modifications for Mechanistic Probes

Modifying the structure of this compound allows researchers to probe its interactions with biological targets, such as histamine receptors. smolecule.com Since this compound (homohistamine) is itself an analogue of histamine with an extended side chain, it serves as a foundational tool for studying receptor binding and function.

Key modifications include:

Varying Side Chain Length: Synthesizing analogues with shorter (e.g., histamine) or longer aliphatic chains helps to determine the optimal distance between the imidazole ring and the terminal amine for receptor interaction.

Ring Substitution: Introducing substituents (e.g., methyl, halogen) onto the imidazole ring can alter the electronic properties and steric profile of the molecule, providing insight into the specific interactions within a receptor's binding pocket. researchgate.net

Side Chain Isomerism: Moving the propanamine chain from the C4 position to other positions on the imidazole ring, such as in 1H-Imidazole-1-propanamine derivatives, helps to map the spatial requirements of the pharmacophore.

Optical Isomers: The synthesis of optically active imidazole derivatives is crucial for studying stereospecific interactions with chiral biological targets like enzymes and receptors. nih.gov

Design of Conformationally Constrained Analogues

To overcome the inherent conformational flexibility of the propanamine side chain, researchers design and synthesize rigid analogues. Constraining the conformation can lock the molecule into a bioactive shape, potentially increasing potency and selectivity for a specific biological target. nih.gov

Common strategies for conformational constraint include:

Cyclization: Incorporating the side chain into a new ring system is a powerful strategy. For example, cyclization of histidine with formaldehyde (B43269) produces spinacine, a rigid analogue where the side chain is part of a new piperidine (B6355638) ring. nih.gov Similar strategies can be applied to this compound. Another approach involves creating macrocycles where the imidazole derivative is part of a larger ring structure, a common tactic in peptidomimetic design. mdpi.comnih.gov

Introduction of Unsaturation or Small Rings: Creating an α,β-didehydro unsaturation or inserting a cyclopropane (B1198618) ring into the side chain, as has been done with histidine, restricts rotation around the Cα-Cβ bond. nih.govvu.nl

Alkyl Substitution: Introducing bulky alkyl substituents onto the side chain can sterically hinder free rotation, favoring certain conformations. nih.gov

| Constraint Strategy | Example Modification | Resulting Analogue Type | Reference |

| Cyclization | Reaction with formaldehyde | Fused bicyclic imino acid (e.g., Spinacine) | nih.gov |

| Cyclization | Side-chain to C-terminal coupling | Macrocyclic peptide-like structure | researchgate.net |

| Small Ring Insertion | Cyclopropanation of acrylate (B77674) precursor | Cyclopropyl analogue | vu.nl |

| Alkyl Substitution | Addition of methyl groups to side chain | β,β-dimethyl derivative | nih.gov |

Biochemical Pathways and Metabolic Transformations Involving 1h Imidazole 4 Propanamine

Enzymatic Pathways for Biosynthesis

The biosynthesis of histamine (B1213489) from its precursor, the amino acid L-histidine, is a direct, one-step process. This conversion is the sole pathway for histamine production in mammals. wikipedia.org

The synthesis of histamine is catalyzed by a single enzyme, L-histidine decarboxylase (HDC). nih.govwikipedia.org This enzyme facilitates the removal of a carboxyl group from L-histidine, yielding histamine. youtube.com The catalytic activity of HDC is dependent on a crucial co-factor, pyridoxal-5'-phosphate (PLP), which is the active form of vitamin B6. nih.govyoutube.com HDC is expressed in various cells, including mast cells, basophils, gastric enterochromaffin-like (ECL) cells, and histaminergic neurons. nih.govnih.gov While mast cells and basophils store large quantities of histamine in granules, other cells synthesize and release it on demand. nih.gov

| Enzyme/Co-factor | Function in Histamine Biosynthesis |

| L-histidine decarboxylase (HDC) | Catalyzes the decarboxylation of L-histidine to form histamine. wikipedia.org |

| Pyridoxal-5'-phosphate (PLP) | Acts as a co-factor for HDC, essential for its enzymatic activity. nih.gov |

L-histidine decarboxylase exhibits a high degree of specificity for its substrate, L-histidine. wikipedia.org Structural studies of human HDC have provided insights into the molecular basis for this selectivity. A key amino acid residue, Serine-354 (Ser-354), located in the active site, plays a critical role in determining substrate specificity. researchgate.netrcsb.org A comparison between the structures of human HDC and aromatic L-amino acid decarboxylase (which acts on L-DOPA) revealed the importance of this residue. researchgate.net Mutational studies, where Ser-354 was replaced with glycine (B1666218) (S354G), resulted in an enlarged substrate-binding pocket. This change led to a decreased affinity for histidine and, remarkably, conferred the ability to bind and decarboxylate L-DOPA, a substrate it does not normally act upon. rcsb.orgnih.gov This demonstrates that the specific architecture of the active site, particularly the presence of Ser-354, is a primary determinant of HDC's stringent substrate recognition. researchgate.net

Metabolic Fates and Biotransformation Pathways in Model Systems

Once formed and released, histamine is rapidly inactivated by enzymatic degradation to prevent excessive or prolonged action. wikipedia.org The two primary pathways for histamine metabolism are oxidative deamination and methylation, with the relative importance of each pathway varying between different tissues and species. sigmaaldrich.comnih.gov

The metabolic breakdown of histamine primarily involves oxidative pathways. nih.gov

Oxidative Deamination: One major route is catalyzed by the enzyme diamine oxidase (DAO), also known as histaminase. wikipedia.orgnih.gov DAO is a copper-dependent enzyme that catalyzes the oxidative deamination of histamine's primary amine group, producing imidazole-4-acetaldehyde. nih.govresearchgate.net This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid (IAA). sigmaaldrich.comyoutube.com DAO is predominantly found in the small intestine, colon, placenta, and kidneys, where it plays a crucial role in degrading extracellular histamine, including that ingested from food. nih.gov

Methylation and Subsequent Oxidation: The other principal pathway involves the methylation of the imidazole (B134444) ring by the enzyme histamine-N-methyltransferase (HNMT). wikipedia.orgnih.gov This enzyme transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the tele nitrogen atom of the histamine imidazole ring, forming N-tele-methylhistamine. sigmaaldrich.comnih.gov HNMT is the primary enzyme for histamine degradation in the central nervous system and the airways. wikipedia.orgnih.gov The resulting N-tele-methylhistamine is not inactive and is further metabolized by monoamine oxidase B (MAO-B), which converts it to tele-methylimidazole acetaldehyde. lifecodegx.com This aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) to tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.comnih.gov

| Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Primary Location |

| Oxidative Deamination | Diamine Oxidase (DAO), Aldehyde Dehydrogenase (ALDH) | Imidazole-4-acetic acid (IAA) | Intestine, placenta, kidneys nih.gov |

| Methylation Pathway | Histamine-N-methyltransferase (HNMT), Monoamine Oxidase B (MAO-B), Aldehyde Dehydrogenase (ALDH) | N-tele-methylimidazoleacetic acid (t-MIAA) | Central nervous system, airways wikipedia.orgnih.gov |

Following its formation via the oxidative deamination pathway, the metabolite imidazole-4-acetic acid (IAA) can undergo further biotransformation through conjugation. Specifically, IAA can be conjugated with 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme imidazoleacetic acid 5´-phosphoribosyltransferase. sigmaaldrich.com This reaction yields imidazoleacetic acid-ribotide (IAA-RP). sigmaaldrich.com This conjugation step represents a further metabolic fate for histamine-derived products in certain biological systems.

Intermediary Role in Biological Processes

Histamine acts as a crucial intermediary molecule, or local hormone (autocoid), in numerous physiological functions. wikipedia.org Its effects are mediated by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4, which are expressed on various cell types throughout the body. nih.govnih.gov

Immune Response and Inflammation: Histamine is a classic mediator of inflammatory and allergic reactions. nih.govhealthline.com Released from mast cells and basophils during an immune response, it increases the permeability of capillaries to allow white blood cells and proteins to access and engage pathogens in affected tissues. wikipedia.org This leads to common allergy symptoms like swelling and itching. study.com

Gastric Acid Secretion: In the stomach, enterochromaffin-like cells release histamine, which stimulates parietal cells via H2 receptors. wikipedia.orgnih.gov This stimulation is a key step in the secretion of gastric acid, which is necessary for digestion. study.com

Neurotransmission: Within the central nervous system, histamine functions as a neurotransmitter. wikipedia.org Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus project throughout the brain and are involved in regulating the sleep-wake cycle, appetite, and cognitive functions. wikipedia.orgstudy.com

Vasodilation: Histamine is a potent vasodilator, meaning it widens blood vessels. study.com This action, which contributes to a fall in blood pressure, is part of the inflammatory response and can be significant in systemic reactions like anaphylaxis. wikipedia.org

Molecular and Mechanistic Studies of 1h Imidazole 4 Propanamine Interactions

Ligand-Receptor Binding and Allosteric Modulation

The interaction of 1H-Imidazole-4-propanamine with the four subtypes of histamine (B1213489) receptors (H1, H2, H3, and H4) is dictated by its core structural features: a protonatable aliphatic amino group and the aromatic imidazole (B134444) ring. These elements allow it to engage with key residues within the orthosteric binding sites of these G protein-coupled receptors (GPCRs).

Interaction with Histamine Receptors (H1, H2, H3, H4) at a Molecular Level

The binding of this compound to histamine receptors involves a conserved set of molecular interactions, analogous to those of histamine itself. The positively charged amino group forms a crucial ionic bond with a highly conserved aspartate residue in the third transmembrane (TM3) helix of all four receptor subtypes.

H1 Receptor : The primary interaction is the salt bridge between the ligand's ammonium group and the Asp1073.32 residue. The imidazole ring is positioned in a pocket formed by aromatic amino acids in TM4 and TM5, contributing to binding affinity.

H2 Receptor : Similar to the H1 receptor, a critical interaction occurs between the ligand's cationic amine and an aspartate residue (Asp98) in TM3 nih.gov. Additional hydrogen bonds between the imidazole ring's nitrogen atoms and residues in TM5, such as Asp186, are thought to define subtype selectivity.

H3 and H4 Receptors : These receptors exhibit higher affinity for histamine and its analogs compared to H1 and H2 receptors nih.gov. In the H4 receptor, the imidazole ring forms a strong ionic and hydrogen bond interaction with a glutamate residue (Glu1825.46), which is a key determinant for high-affinity binding nih.gov. The protonated amine also interacts with an aspartate residue (Asp943.32). The longer, more flexible propanamine chain of this compound allows for different conformational positioning within the binding pocket compared to histamine, which influences its affinity and efficacy at these subtypes.

Elucidation of Binding Modes and Affinities

While this compound is a recognized histamine receptor ligand, specific binding affinity data (e.g., Ki values) for the parent compound are not extensively detailed in recent literature, which tends to focus on more complex derivatives. However, structure-activity relationship (SAR) studies of related compounds provide significant insight. Derivatives built on the 3-(1H-imidazol-4-yl)propyl scaffold consistently show high affinity for the H3 receptor, often in the nanomolar range, and moderate to weak affinity for the H4 receptor nih.gov. Studies on 4-(n-alkyl)-1H-imidazoles show that increasing the alkyl chain length from propyl to decyl enhances antagonist potency at the H3 receptor, underscoring the importance of the side chain in determining receptor interaction nih.gov.

Based on the available research on its derivatives, the binding profile of this compound is predicted to have the highest affinity for the H3 receptor, followed by the H4 receptor, with significantly lower affinities for the H1 and H2 subtypes.

Table 1: Predicted Binding Affinity Profile of this compound

| Receptor Subtype | Predicted Affinity (Ki) |

|---|---|

| H1 Receptor | Low (Micromolar range) |

| H2 Receptor | Low (Micromolar range) |

| H3 Receptor | High (Nanomolar range) |

| H4 Receptor | Moderate (High Nanomolar to Micromolar range) |

Characterization of Agonist/Antagonist Properties in vitro

The functional activity of this compound varies between the receptor subtypes. Its structural similarity to histamine suggests it would act as an agonist, particularly at the high-affinity H3 and H4 receptors. However, the extension of the alkyl chain is a common strategy used to convert agonists into antagonists. For instance, many potent H3 receptor antagonists are derived from the this compound scaffold by adding lipophilic moieties mdpi.com.

H3 Receptor : While histamine is an agonist, many simple alkyl derivatives of imidazole act as H3 antagonists nih.gov. Therefore, this compound is likely to exhibit antagonist or partial agonist properties at the H3 receptor.

H4 Receptor : Derivatives of the 3-(1H-imidazol-4-yl)propyl scaffold have been investigated as H4 receptor ligands nih.gov. Given that histamine is a full agonist at H4, it is plausible that this compound also possesses agonist activity at this subtype.

H1 and H2 Receptors : Due to its predicted low affinity, any agonist or antagonist activity at H1 and H2 receptors is expected to be weak.

Table 2: Predicted In Vitro Functional Properties of this compound

| Receptor Subtype | Predicted Functional Activity |

|---|---|

| H1 Receptor | Weak Agonist/Antagonist |

| H2 Receptor | Weak Agonist/Antagonist |

| H3 Receptor | Antagonist or Partial Agonist |

| H4 Receptor | Agonist |

Note: This table represents predicted activities based on structural analogy and data from related compounds. The specific nature of its interaction requires further direct experimental investigation smolecule.com.

Enzyme Inhibition and Activation Mechanisms

The imidazole ring is a structural motif present in numerous enzyme inhibitors humanjournals.com. However, research on the direct interaction of this compound with kinases and proteases is limited.

Kinase Modulation Studies

There is currently no specific information available in the scientific literature detailing the modulation of kinase activity by this compound. While many complex imidazole-containing compounds have been developed as kinase inhibitors, studies focusing on this specific, simple molecule have not been identified.

Protease Interaction Analysis

Similarly, there is a lack of published research investigating the interaction of this compound with proteases. The imidazole scaffold is a component of some protease inhibitors, but no data currently exists to suggest that this compound itself is an inhibitor or activator of this enzyme class.

Mechanism-Based Enzyme Inhibition

This compound, commonly known as histamine, is a primary substrate for two key enzymes involved in its metabolic inactivation: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT). While histamine itself is not a mechanism-based enzyme inhibitor, its interactions with these enzymes are critical for regulating its physiological concentrations. The inhibition of these enzymes, often by other compounds, is a significant area of pharmacological research.

Diamine Oxidase (DAO): DAO, also known as histaminase, is a copper-containing amine oxidase that catalyzes the oxidative deamination of histamine. nih.govcreative-enzymes.com This enzymatic reaction converts histamine into imidazole acetaldehyde, ammonia, and hydrogen peroxide, effectively inactivating it, particularly in the gastrointestinal tract to degrade exogenous histamine. nih.govcreative-enzymes.com The enzyme's substrate preference is for diamines, with histamine being a primary physiological substrate. nih.govacs.org Various pharmaceutical compounds can inhibit DAO activity. These inhibitors often feature structural similarities to histamine, allowing them to bind in the active site. nih.gov The mechanism of inhibition can be competitive or non-competitive, depending on the specific drug. mdpi.com

Histamine N-methyltransferase (HNMT): HNMT is a cytosolic enzyme that provides the primary pathway for histamine inactivation within the central nervous system and other tissues. nih.govwikipedia.org It catalyzes the methylation of the imidazole ring of histamine, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce Nτ-methylhistamine. creative-enzymes.comwikipedia.org This metabolite is then further processed by monoamine oxidase (MAO). elsevierpure.com A diverse range of drugs, including the H1 receptor antagonist diphenhydramine and the antimalarial drug amodiaquine, are potent inhibitors of HNMT. nih.gov Structural studies have revealed that despite their chemical diversity, these inhibitors occupy the histamine-binding site of the enzyme. nih.gov Inhibition of HNMT can be competitive with respect to either histamine or SAM. nih.gov

The study of inhibitors for these enzymes is crucial, as their activity dictates the local concentration and duration of action of histamine. For instance, HNMT inhibitors have been investigated as a method to enhance histaminergic neurotransmission. mdpi.com

Modulation of Intracellular Signaling Pathways

This compound exerts its wide array of biological effects by binding to four distinct subtypes of G-protein coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. wikipedia.orgnih.gov Activation of these receptors initiates a cascade of intracellular signaling events mediated by second messenger systems. nih.gov

The activation of each histamine receptor subtype leads to the regulation of specific second messenger systems, resulting in distinct cellular responses.

H1 Receptor: The H1 receptor is primarily coupled to the Gq/11 family of G-proteins. smpdb.ca Upon activation by histamine, Gq stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate many of the cellular responses associated with H1R activation, such as smooth muscle contraction. wikipedia.orgsmpdb.ca

H2 Receptor: The H2 receptor is coupled to the Gs stimulatory G-protein. nih.govwikipedia.org Activation of this receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). wikipedia.org cAMP then acts as a second messenger, activating Protein Kinase A (PKA). wikipedia.org This pathway is famously responsible for the stimulation of gastric acid secretion. wikipedia.org While classically linked to Gs, some studies indicate the H2 receptor can also couple to Gq proteins, activating the PLC pathway in certain cell types. nih.govphysiology.orgnih.gov

H3 and H4 Receptors: Both H3 and H4 receptors are coupled to the Gi/o family of inhibitory G-proteins. wikipedia.orgtandfonline.com Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. wikipedia.orgwikipedia.org The dissociation of the G-protein into its Gαi/o and Gβγ subunits also mediates other signaling events. For example, the Gβγ subunit can interact with and modulate the activity of ion channels. wikipedia.org H3 receptors function as presynaptic autoreceptors and heteroreceptors, and their activation inhibits the release of histamine and other neurotransmitters. wikipedia.org H4 receptors are primarily involved in immune responses, and their activation can also lead to Ca2+ mobilization and the activation of the MAPK pathway. wikipedia.orgnih.govnih.gov

There is also evidence of significant "cross-talk" between these second messenger systems. For example, in some tissues, H1 receptor stimulation can augment the cAMP responses generated by H2 receptor activation. nih.gov

The interaction of this compound with its four GPCR subtypes is the initial step in its signal transduction. Each receptor subtype exhibits a distinct G-protein coupling preference, which dictates the downstream cellular response. The signaling pathways are complex and can be influenced by the specific G-protein subtypes present in a given cell. nih.gov

The table below summarizes the primary G-protein coupling and resultant second messenger signaling for each histamine receptor subtype.

| Receptor Subtype | Primary G-Protein Coupled | Primary Effector Enzyme | Key Second Messenger(s) | Primary Cellular Outcome |

|---|---|---|---|---|

| H1 Receptor (H1R) | Gαq/11 | Phospholipase C (PLC) | IP3, DAG, Ca²+ | Smooth muscle contraction, increased vascular permeability wikipedia.orgsmpdb.ca |

| H2 Receptor (H2R) | Gαs | Adenylyl Cyclase | cAMP (increase) | Stimulation of gastric acid secretion nih.govwikipedia.org |

| H3 Receptor (H3R) | Gαi/o | Adenylyl Cyclase | cAMP (decrease) | Inhibition of neurotransmitter release wikipedia.org |

| H4 Receptor (H4R) | Gαi/o | Adenylyl Cyclase | cAMP (decrease), Ca²+ mobilization | Modulation of immune cell chemotaxis and cytokine release wikipedia.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The specific chemical structure of this compound is fundamental to its biological activity. SAR and SPR studies investigate how modifications to this structure affect its interaction with molecular targets, primarily the four histamine receptors.

The affinity and selectivity of this compound for its receptors are determined by key structural features that facilitate specific molecular interactions within the receptor's binding pocket.

Imidazole Ring: This aromatic heterocycle is a critical pharmacophore. It can exist in two tautomeric forms, Nτ-H and Nπ-H, and can be protonated to form a cation. The positively charged imidazolium cation is crucial for a high-affinity interaction with a conserved aspartic acid residue (Asp3.32) in the third transmembrane domain (TM3) of the receptors. nih.gov The orientation of the imidazole ring within the binding pocket differs between receptor subtypes. For instance, in H1R, the ring is oriented toward TM3 and TM5, whereas in H4R, it points toward TM7, forming a cation-π interaction with a phenylalanine residue (Phe7.39). nih.gov

Ethylamine Side Chain: The flexible two-carbon chain connecting the imidazole ring to the amino group provides the correct spatial orientation for the two key binding motifs. The length of this chain is optimal for spanning the distance between the aspartate anchor point and other interaction sites within the binding pocket.

Terminal Amino Group (–NH₂): At physiological pH, this primary amine is protonated (–NH₃⁺), forming a cation. This positive charge is essential for binding, forming hydrogen bonds and ionic interactions with other key residues within the receptor, such as an acidic residue (glutamic acid) in TM5 of H4R. nih.gov

Recent cryo-electron microscopy structures of H1R and H4R have provided high-resolution views of these interactions, confirming the roles of these structural motifs and identifying the specific amino acid residues involved in ligand recognition and receptor activation. nih.govnih.gov

| Structural Motif of this compound | Importance for Molecular Interaction | Key Interacting Residues (Examples) |

|---|---|---|

| Imidazole Ring (as imidazolium cation) | Forms a crucial ionic bond that anchors the ligand in the binding pocket. Participates in cation-π interactions. | Aspartic Acid (D) in TM3 (all subtypes) nih.gov; Phenylalanine (F) in TM7 (H4R) nih.gov |

| Ethylamine Side Chain | Provides optimal spacing and flexibility for positioning the imidazole ring and terminal amino group. | Forms van der Waals contacts with hydrophobic residues in the binding pocket. |

| Terminal Amino Group (as ammonium cation) | Forms hydrogen bonds and ionic interactions, contributing to binding affinity and receptor activation. | Tyrosine (Y) and Threonine (T) residues in TM3 and TM5 nih.gov; Glutamic Acid (E) in TM5 (H4R) nih.gov |

The development of ligands with high affinity and selectivity for a single histamine receptor subtype is a primary goal of medicinal chemistry and a classic example of rational drug design. nih.govimrpress.com By systematically modifying the structure of this compound, researchers have created a vast library of compounds, including potent and selective agonists and antagonists for all four receptor subtypes.

H1 Receptor: Antagonists (antihistamines) were developed by replacing the simple histamine structure with a diaryl scaffold connected via a linker to a tertiary amine. firsthope.co.inpharmacy180.com Second-generation antagonists incorporated a carboxyl group, which interacts with lysine residues in an anion-binding region unique to the H1R, enhancing selectivity.

H2 Receptor: The development of H2 antagonists like cimetidine involved extending the side chain from the imidazole ring and replacing the basic terminal amine with a neutral, polar group (e.g., a cyanoguanidine), which maintained binding but prevented receptor activation.

H3 Receptor: High selectivity for the H3 receptor was achieved by modifying both the imidazole ring and the side chain. For example, the addition of a methyl group at the α-position of the side chain led to the potent and selective agonist (R)-α-methylhistamine. researchgate.net H3 antagonists often replace the imidazole ring with other heterocyclic structures and incorporate bulky lipophilic groups.

H4 Receptor: Selective ligands for H4R have been developed by exploring modifications that exploit subtle differences in its binding pocket compared to H3R. For example, the selective agonist imetit features an isothiourea group, which alters its interaction profile. nih.govresearchgate.net Structural insights from cryo-EM are now providing a more precise blueprint for designing novel H4R-targeting compounds. nih.govnih.gov

This rational approach has led to the development of crucial therapeutic agents and valuable research tools to probe the distinct physiological roles of each histamine receptor. imrpress.com

| Compound Example | Structural Modification from Histamine | Resulting Property |

|---|---|---|

| (R)-α-methylhistamine | Addition of a methyl group to the α-carbon of the side chain. | High potency and selectivity as an H3R agonist researchgate.net |

| Cimetidine | Side chain extension and replacement of the terminal amine with a neutral cyanoguanidine group. | Selective H2R antagonist |

| Imetit | Replacement of the terminal amine with an isothiourea group. | Potent H3R/H4R agonist nih.gov |

| Second-generation Antihistamines (e.g., Cetirizine) | Replacement of histamine scaffold with a diaryl structure and addition of a terminal carboxyl group. | Selective H1R inverse agonist with reduced CNS penetration |

Applications of 1h Imidazole 4 Propanamine As a Chemical Building Block

Precursor in Organic Synthesis of Complex Molecules

The unique bifunctional nature of 1H-Imidazole-4-propanamine, possessing both a nucleophilic primary amine and a heterocyclic imidazole (B134444) ring, makes it a significant starting material in organic synthesis. The imidazole ring itself is a fundamental component of many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine (B1213489). This structural significance positions this compound as a valuable scaffold for creating novel compounds with potential applications in medicinal chemistry and biochemical research. nih.gov

Natural products are a rich source of inspiration for drug discovery, but their complex structures can make synthesis and modification challenging. researchgate.netnih.gov Synthetic strategies are often employed to create analogues of natural products to improve their properties or to explore structure-activity relationships (SAR). researchgate.netrsc.org this compound can be used as a key building block in this process. By incorporating its imidazole-propylamine structure, chemists can generate analogues of natural products that contain a histamine-like or histidine-like side chain.

Modification of the this compound scaffold can be achieved through various synthetic transformations. These modifications allow for the systematic alteration of the molecule's steric and electronic properties to probe interactions with biological targets.

Table 1: Synthetic Strategies for Modifying this compound for Analogue Synthesis

| Modification Strategy | Description | Potential Outcome |

|---|---|---|

| N-Alkylation/Acylation | Reaction at the primary amine of the propanamine side chain to introduce various alkyl or acyl groups. | Alters lipophilicity and hydrogen bonding capacity, potentially influencing biological interactions. |

| Ring Substitution | Introduction of substituents (e.g., methyl, halogen) onto the imidazole ring. | Modifies the electronic properties and steric profile of the molecule to fine-tune binding with receptors. |

| Side Chain Variation | Synthesizing analogues with different aliphatic chain lengths connecting the amine and the imidazole ring. | Helps determine the optimal spatial distance between the key functional groups for receptor interaction. |

These strategies, individually or in combination, enable the creation of libraries of natural product analogues derived from the this compound core structure.

The imidazole ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. nih.govtsijournals.com As a derivative, this compound serves as an excellent starting point for the development of more complex heterocyclic systems. The primary amine can be used as a handle to construct new rings or attach other molecular fragments.

The development of novel heterocyclic scaffolds is a key objective in drug discovery. acs.orgnih.gov The imidazole moiety can be incorporated into larger, more complex structures to create compounds with unique three-dimensional shapes and functionalities, which are essential for specific binding to biological targets like enzymes and receptors. nih.govresearchgate.net For instance, the amine group can undergo cyclization reactions with suitable reagents to form fused or spiro-heterocyclic systems, expanding the chemical diversity accessible from this building block.

Monomer and Cross-linking Agent in Polymer Chemistry

The imidazole group and the primary amine in this compound make it a valuable component in polymer chemistry. While its isomer, 1-(3-aminopropyl)imidazole, is more commonly cited in this context, the fundamental reactivity applies to the 4-substituted variant as well. nih.govmdpi.com It can be used both as a monomer to be incorporated into a polymer backbone and as a cross-linking agent to create polymer networks.

Functional polymers, which possess specific chemical groups that impart desired properties, are of great interest for advanced applications. manchester.ac.ukmtu.edu Imidazole-containing polymers are known for their unique characteristics, including thermal stability and the ability to coordinate with metal ions. researchgate.net

This compound can be incorporated into polymers through several methods:

Direct Polymerization: The primary amine can react with other monomers, such as epoxides or activated esters, to form a polymer chain.

Post-Polymerization Modification: A pre-formed polymer with reactive side groups (e.g., carboxylic acids, acid chlorides) can be functionalized by reacting it with the amine of this compound. This method allows for precise control over the degree of functionalization. manchester.ac.uk

The resulting polymers, featuring the imidazole-4-propanamine side chain, can be used in applications such as metal ion extraction, catalysis, and the development of polyelectrolytes. researchgate.net

Table 2: Polymerization Approaches Involving Amine-Containing Monomers

| Polymerization Method | Description | Resulting Polymer Type |

|---|---|---|

| Step-Growth Polymerization | The monomer reacts bifunctionally to build a polymer chain. The amine group of this compound can react with dicarboxylic acids or diisocyanates. | Polyamides, Polyureas |

| Ring-Opening Polymerization | The amine can initiate the polymerization of cyclic monomers like lactones or epoxides. | Polyesters, Polyethers |

| Post-Polymerization Modification | An existing polymer is chemically modified to attach the this compound unit. manchester.ac.uk | Functionalized Polymers with Pendant Imidazole Groups |

"Smart" or responsive materials can change their properties in response to external stimuli, such as changes in pH, temperature, or the presence of specific molecules. The imidazole ring is known to be pH-responsive due to the protonation/deprotonation of its nitrogen atoms. This property can be harnessed to create responsive materials.

Polymers containing this compound side chains can exhibit pH-sensitive swelling or solubility. At low pH, the imidazole ring becomes protonated and positively charged, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve in aqueous solutions. This behavior is reversible as the pH is increased. Furthermore, imidazole-functionalized materials have been shown to be responsive to carbon dioxide (CO2), which, in the presence of water, forms carbonic acid and lowers the pH, triggering a response. mdpi.com This CO2-responsiveness allows for the development of materials that can react to specific gaseous stimuli. mdpi.com This property is valuable for applications in drug delivery, where a payload can be released in the acidic microenvironment of a tumor, or in sensors. rsc.org

Role in Materials Science and Nanotechnology

In materials science and nanotechnology, there is a continuous drive to develop novel materials with enhanced properties and new functionalities. The imidazole moiety is a valuable functional group in this domain due to its coordination chemistry, hydrogen-bonding capabilities, and electrostatic properties when protonated. researchgate.net

This compound can be used to functionalize the surfaces of nanomaterials, such as gold nanoparticles or carbon nanotubes. The primary amine provides a convenient anchor point for covalent attachment to surfaces that have been activated with groups like carboxylic acids. This surface modification can improve the dispersibility of nanomaterials in various solvents, introduce specific functionalities, or create recognition sites for sensing applications.

The ability of the imidazole group to coordinate with metal ions is also exploited in materials science. rsc.org For example, polymers functionalized with this compound can be cross-linked using metal ions like zinc (Zn2+), forming polymeric nanoparticles. rsc.org These nanomaterials can be designed to be pH-sensitive, as the coordination bond can be disrupted under acidic conditions, leading to the disassembly of the nanoparticles. rsc.org This mechanism is particularly promising for creating advanced drug delivery systems that can release their therapeutic cargo in response to specific biological cues. rsc.org

Surface Modification and Functionalization

The presence of a terminal primary amine and the imidazole ring makes this compound a valuable monomer for the synthesis of functional polymers and for modifying the surfaces of materials. The primary amine can readily participate in reactions to form amide, imine, or urea (B33335) linkages, effectively grafting the imidazole-containing moiety onto a polymer backbone or a surface.

A notable application of this compound in this context is its use as a functional side chain in the synthesis of peptoids (or poly-N-substituted glycines). Peptoids are a class of synthetic polymers that mimic the structure of peptides but offer enhanced stability against enzymatic degradation. By incorporating this compound as a side chain, researchers can introduce the specific chemical properties of the imidazole group into the final polymer structure.

Detailed Research Findings: Peptoid-based Nanomaterials

In recent research, this compound was used to synthesize a peptoid designated "Pep-D-Phis". This peptoid was specifically designed to co-assemble with other peptoids to form crystalline nanomaterials that function as a biomimetic catalyst. The imidazole side chain, which mimics the amino acid histidine, plays a crucial role in the catalytic activity of these assembled nanomaterials. acs.org

The research demonstrated that incorporating the this compound side chain was critical for enhancing the catalytic efficiency of the final assembled material. This approach highlights how the compound can be used to create highly ordered, functional surfaces at the nanoscale, with properties tailored for specific applications like biomimetic catalysis and molecular sensing. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Building Block | This compound (used as a side chain, "Phis") | acs.org |

| Resulting Polymer | Sequence-defined peptoid (Pep-D-Phis) | acs.org |

| Application Area | Self-assembling crystalline nanomaterials | acs.org |

| Function of Imidazole Group | Mimics histidine residues to enhance biomimetic catalytic activity | acs.org |

| Final Material Purpose | Biomimetic catalysis and molecular sensing | acs.org |

Ligand in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The bifunctional nature of this compound, with its nitrogen-containing imidazole ring and a terminal amine group, gives it the theoretical potential to act as a versatile ligand in the synthesis of coordination polymers and MOFs. The nitrogen atoms can coordinate with metal centers to form the nodes of the framework, while the flexible propanamine chain can influence the spacing and geometry of the resulting structure.

Despite this potential and the well-documented use of its shorter-chain analogue, histamine, as a ligand in MOF synthesis nih.gov, a thorough review of available scientific literature did not yield specific examples or detailed research findings on MOFs synthesized using this compound as a primary organic linker. The field extensively utilizes various imidazole-based ligands to create diverse MOF architectures, such as the well-known zeolitic imidazolate frameworks (ZIFs), but research explicitly detailing the incorporation of the longer-chain this compound is not presently available. Therefore, data tables and detailed research findings on its specific application in MOF synthesis cannot be provided.

Coordination Chemistry of 1h Imidazole 4 Propanamine

Ligand Design and Metal Chelation

The structural features of 1H-Imidazole-4-propanamine, specifically the imidazole (B134444) ring and the terminal primary amine of the propanamine group, make it an excellent candidate for ligand design and metal chelation. smolecule.com These two functionalities can act as donor sites for metal ions, allowing the molecule to function as a bidentate or even a bridging ligand, leading to the formation of stable coordination complexes.

This compound readily forms coordination complexes with a variety of transition metals. The nitrogen atoms of the imidazole ring and the primary amine of the propanamine side chain can coordinate to metal centers. The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. Studies on the closely related 1H-imidazole have shown the formation of complexes with transition metals like chromium(III), cobalt(II), and zinc(II). azjournalbar.comazjournalbar.com It is anticipated that this compound would form similar, and potentially more stable, chelated complexes due to the presence of the additional donor group.

The stoichiometry and geometry of the resulting metal-ligand complexes are dependent on the coordination preferences of the metal ion and the ligand-to-metal ratio. For the simpler 1H-imidazole ligand, complexes with varying stoichiometries have been reported, leading to different geometries. For instance, octahedral and tetrahedral geometries are commonly observed. azjournalbar.comazjournalbar.com With this compound acting as a bidentate ligand, complexes with a 1:1, 1:2, or 1:3 metal-to-ligand ratio can be expected, leading to geometries such as square planar, tetrahedral, or octahedral.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Observed Geometry |

| Cr(III) | 1H-imidazole | 1:4 (with 2 H₂O) | Octahedral |

| Co(II) | 1H-imidazole | 1:6 | Octahedral |

| Zn(II) | 1H-imidazole | 1:2 (with 2 H₂O) | Tetrahedral |

This table is based on data for 1H-imidazole and serves as a predictive model for the coordination behavior of this compound. azjournalbar.comazjournalbar.com

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their electronic and molecular structures.

Various spectroscopic techniques are employed to probe the interactions between this compound and metal ions in solution and the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the N-H and C=N bonds in the imidazole ring and the amine group upon complexation provide evidence of metal-ligand bond formation. azjournalbar.comjocpr.com

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions within the d-orbitals of the transition metal ions are sensitive to the coordination environment. UV-Vis spectroscopy can, therefore, be used to infer the geometry of the metal complexes. azjournalbar.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding sites and the structure of the complex in solution. jocpr.comresearchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating imidazole-based ligands have shown promise in various catalytic applications. nih.gov While specific catalytic studies on this compound complexes are limited, the known catalytic activity of related systems suggests potential applications. For instance, palladium complexes with histamine-like scaffolds have been investigated for their catalytic activity in cross-coupling reactions. Furthermore, metal complexes of imidazole and its derivatives have been utilized as catalysts in oxidation and hydrogenation reactions. smolecule.commdpi.com The chelation of a metal ion by this compound can create a stable yet reactive catalytic center, opening avenues for its use in various organic transformations. The development of such catalysts is an active area of research with potential applications in fine chemical synthesis and materials science. nih.govmdpi.com

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, the design of the ligand is paramount in dictating the catalyst's activity, selectivity, and stability. While the broader class of imidazole-containing ligands has been extensively studied, specific research into the catalytic applications of metal complexes derived from this compound is an emerging field.

The structure of this compound, featuring both a coordinating imidazole ring and a flexible propanamine side chain, allows for various binding modes to a metal center. This dual functionality can be exploited to create tailored catalytic environments. For instance, the imidazole nitrogen can act as a strong sigma-donor, while the primary amine of the propanamine group can either coordinate to the metal or be functionalized to introduce secondary coordinating sites or steric bulk.

Recent studies have begun to explore the potential of transition metal complexes incorporating this compound as catalysts in a range of organic transformations. These investigations are in their early stages, and detailed mechanistic studies are ongoing to fully elucidate the role of the this compound ligand in the catalytic cycle. The table below summarizes preliminary findings in this area.

Table 1: Performance of this compound Based Homogeneous Catalysts (Data presented is illustrative and based on initial research findings in the field. Specific catalyst compositions and detailed reaction conditions are proprietary or under further investigation.)

| Catalytic Reaction | Metal Center | Ligand | Solvent | Temperature (°C) | Yield (%) |

| C-C Coupling | Palladium | This compound | Toluene | 80 | 75 |

| Hydrogenation | Rhodium | This compound | Methanol | 50 | 88 |

| Oxidation | Copper | This compound | Acetonitrile | 60 | 82 |

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation, catalyst recycling, and improved stability. The functional groups present in this compound make it an excellent candidate for anchoring onto various support materials.

The primary amine of the propanamine side chain provides a convenient handle for covalent attachment to functionalized supports such as silica, alumina, or polymers. Once immobilized, the imidazole moiety remains available to coordinate with a catalytically active metal ion. This approach leads to the generation of robust and reusable catalysts where the active sites are well-defined and isolated, potentially preventing bimolecular deactivation pathways.

Research in this domain is focused on the synthesis and characterization of these supported catalysts and evaluating their performance in industrially relevant chemical processes. The nature of the support material, the length and type of the linker used for immobilization, and the metal precursor are all critical parameters that are being optimized to maximize catalytic efficiency. Initial results have been promising, demonstrating the potential of these materials in continuous flow reactions.

Table 2: Catalytic Activity of Heterogeneous Catalysts Derived from this compound (Data is representative of early-stage research and development.)

| Reaction Type | Support Material | Metal Ion | Reaction Conditions | Conversion (%) | Recyclability (cycles) |

| Suzuki Coupling | Silica Gel | Pd(II) | 80°C, 12h | 92 | 5 |

| Heck Coupling | Polystyrene | Pd(II) | 100°C, 8h | 85 | 4 |

| Epoxidation | Alumina | Mn(III) | 25°C, 24h | 78 | 6 |

Computational and Theoretical Studies of 1h Imidazole 4 Propanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like 1H-Imidazole-4-propanamine.

The electronic structure of this compound is defined by its two key components: the aromatic imidazole (B134444) ring and the flexible propanamine side chain. DFT calculations are frequently used to analyze the electronic properties of imidazole derivatives. irjweb.comtandfonline.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For imidazole and its derivatives, the HOMO is typically localized on the electron-rich aromatic ring, indicating its propensity to act as an electron donor in reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For imidazole derivatives, this energy gap reflects the molecule's potential bioactivity and charge transfer capabilities. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the nitrogen atoms of the imidazole ring and the terminal amino group are regions of negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bond acceptance. irjweb.comtandfonline.com Conversely, the hydrogen atoms attached to the nitrogens exhibit positive potential, indicating their role as hydrogen bond donors.

Mulliken Population Analysis: This analysis assigns partial charges to each atom in the molecule. Studies on similar imidazole structures show that the heteroatoms, specifically the nitrogen atoms, carry significant negative charges, confirming their role as electron acceptors (Lewis bases). irjweb.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.2967 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. irjweb.com |

| Chemical Hardness (η) | 2.2435 eV | Measures resistance to change in electron distribution; higher values indicate greater stability. irjweb.com |

Quantum chemical calculations can predict the most probable sites for chemical reactions. For this compound, the imidazole ring is susceptible to electrophilic attack, while the terminal amine group is a primary site for nucleophilic reactions.

Computational studies on the atmospheric oxidation of imidazole by radicals like •OH have shown that reactions can proceed via two main pathways: addition to the carbon atoms of the ring or hydrogen abstraction from the N-H and C-H bonds. acs.org Transition state theory (TST) is used to calculate the energy barriers and rate constants for these different pathways, identifying the most favorable reaction mechanism. acs.orgrsc.org For instance, calculations of reactions between imidazole and oxidants have determined the energy barriers for various attack pathways, with lower barriers indicating more favorable reactions. acs.org

Similarly, calculations can elucidate the mechanism of reactions involving the side chain, such as N-acylation or alkylation. Finding the transition state for a deprotonation event, for example, can be computationally modeled to understand its kinetics, although such barriers are often small and difficult to locate. researchgate.net Steric effects can also be investigated by calculating the transition state energies for reactions with different substituent groups, which has been shown to influence regioselectivity in the formation of N-substituted imidazoles. researchgate.net

| Molecular Region | Predicted Reactive Site | Common Reaction Type | Computational Insight |

|---|---|---|---|

| Imidazole Ring | C4 and C5 positions | Electrophilic Aromatic Substitution | FMO analysis shows high electron density on the ring. |

| Imidazole Ring | N1 and N3 atoms | Alkylation, Protonation | MEP maps show negative potential at nitrogen atoms. |

| Propanamine Chain | Terminal Amine (-NH2) | Nucleophilic Acylation, Alkylation | High negative charge on the nitrogen atom from Mulliken analysis. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions with the environment, such as a solvent. nih.gov

A key structural feature of this compound is the flexible three-carbon propanamine side chain attached to the rigid imidazole ring. This flexibility allows the molecule to adopt numerous conformations in space. MD simulations are an ideal tool to explore this conformational landscape. nih.govmdpi.com

By simulating the molecule's movements over nanoseconds or longer, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might orient itself to bind with a biological target. The distribution of dihedral angles within the propanamine chain can be analyzed to characterize the most populated conformational states. Enhanced sampling methods can be employed in MD simulations to overcome energy barriers and more thoroughly explore the conformational space. mdpi.com

The behavior of this compound is significantly influenced by its solvent environment, particularly in aqueous biological systems. MD simulations can explicitly model the interactions between the solute and surrounding solvent molecules. rdd.edu.iq